molecular formula C6H9FO3 B2434877 rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid CAS No. 2378496-94-5

rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid

Cat. No.: B2434877
CAS No.: 2378496-94-5
M. Wt: 148.133
InChI Key: JRTSDVREWDXYFF-YZNZAMEGSA-N
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Description

rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring both a fluorine atom and a hydroxyl group on a cyclopentane ring, makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid typically involves several steps, starting from readily available starting materials. One common method involves the following steps:

    Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of reactions, including cyclization and functional group modifications.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of azides or nitriles

Scientific Research Applications

rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (3R,4R)-3-chloro-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    (3R,4R)-3-fluoro-4-hydroxycyclopentane-1-methylcarboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

rac-(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylicacid is unique due to the combination of its chiral centers, the presence of both a fluorine atom and a hydroxyl group, and its cyclopentane ring structure

Properties

IUPAC Name

(3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-4-1-3(6(9)10)2-5(4)8/h3-5,8H,1-2H2,(H,9,10)/t3?,4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTSDVREWDXYFF-YZNZAMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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